molecular formula C21H19Cl2NO7 B140638 N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoate CAS No. 153088-75-6

N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoate

Cat. No. B140638
M. Wt: 468.3 g/mol
InChI Key: PJUJOVPKUAZVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoate, also known as Z-Asp-OMe-DCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of aspartic acid and has been shown to exhibit several interesting biochemical and physiological effects.

Scientific Research Applications

N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of proteomics, where it is used as a protease inhibitor. Specifically, N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB has been shown to inhibit the activity of caspases, a family of proteases that play a critical role in programmed cell death. This inhibition has been used to study the role of caspases in various biological processes, including apoptosis and inflammation.

Mechanism Of Action

The mechanism of action of N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB involves the formation of a covalent bond between the inhibitor and the active site of the protease. This covalent bond prevents the protease from carrying out its normal function, leading to inhibition of its activity. The specificity of N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB for caspases is due to the presence of the aspartic acid residue, which is recognized by the active site of caspases.

Biochemical And Physiological Effects

N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB has been shown to exhibit several interesting biochemical and physiological effects. In addition to its role as a protease inhibitor, it has been shown to have anti-inflammatory effects in animal models of inflammation. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a critical role in the inflammatory response.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB is its specificity for caspases. This specificity allows for the selective inhibition of caspase activity, which is important for studying the role of caspases in various biological processes. However, one limitation of N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB is its relatively low potency compared to other caspase inhibitors. This can make it difficult to achieve complete inhibition of caspase activity in some experimental systems.

Future Directions

There are several future directions related to N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB that are worth exploring. One area of interest is the development of more potent caspase inhibitors based on the structure of N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB. Another area of interest is the use of N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB as a tool for studying the role of caspases in various disease states, including cancer and neurodegenerative diseases. Finally, the anti-inflammatory effects of N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB could be further explored for potential therapeutic applications in inflammatory diseases.

Synthesis Methods

The synthesis of N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoateB involves the reaction of aspartic acid with methyl chloroformate to form the corresponding methyl ester. The resulting ester is then reacted with 2,6-dichlorobenzoyl chloride to form the final product. The synthesis is typically carried out under anhydrous conditions and requires careful control of temperature and reaction times to ensure high yields and purity of the final product.

properties

CAS RN

153088-75-6

Product Name

N-Benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoate

Molecular Formula

C21H19Cl2NO7

Molecular Weight

468.3 g/mol

IUPAC Name

(4S)-6-(2,6-dichlorobenzoyl)oxy-5-oxo-4-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C21H19Cl2NO7/c22-14-7-4-8-15(23)19(14)20(28)30-12-17(25)16(9-10-18(26)27)24-21(29)31-11-13-5-2-1-3-6-13/h1-8,16H,9-12H2,(H,24,29)(H,26,27)/t16-/m0/s1

InChI Key

PJUJOVPKUAZVRY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl

SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl

synonyms

alpha-((2,6-dichlorobenzoyl)oxy)methyl N-benzyloxycarbonyl-alpha-amino-gamma-carboxypropyl ketone
N-benzoxycarbonylaspartylmethyl 2,6-dichlorobenzoate
N-benzyloxycarbonyl-3-amino-5-carboxy-2-oxopent-1-yl 2,6-dichlorobenzoate
Z-6AA 2,6-diClBzA
Z-Asp-CH2OC(O)-2,6-Cl2Ph

Origin of Product

United States

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